molecular formula C11H15N3 B1344374 N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine CAS No. 5528-14-3

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

Cat. No.: B1344374
CAS No.: 5528-14-3
M. Wt: 189.26 g/mol
InChI Key: UHODFFODZCPKBX-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is a compound that features a benzimidazole ring, which is a fused heterocyclic structure consisting of a benzene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization. One common method includes the reaction of o-phenylenediamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzimidazole ring. Subsequent alkylation with ethylamine yields the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ethylamine moiety provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODFFODZCPKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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